molecular formula C28H30N2O3 B601929 2-[1-[2-(3-Hydroxy-2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide CAS No. 1285875-62-8

2-[1-[2-(3-Hydroxy-2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide

Cat. No.: B601929
CAS No.: 1285875-62-8
M. Wt: 442.5 g/mol
InChI Key: MQEQBFMESJKUBQ-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Classification of 3-Hydroxy Darifenacin

Systematic IUPAC Name :
2-[(3S)-1-[2-(3-hydroxy-2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide.

Synonyms :

  • UK-148,993
  • 3-Hydroxy Darifenacin
  • (S)-1-[2-(2,3-dihydro-3-hydroxy-5-benzofuranyl)ethyl]-α,α-diphenyl-3-pyrrolidineacetamide.

Molecular Formula :
C₂₈H₃₀N₂O₃.

Structural Features :

  • A diphenylmethane backbone with a pyrrolidine moiety.
  • Hydroxylated dihydrobenzofuran ring at position 5.
  • Stereospecific (S)-configuration at the pyrrolidine carbon.

Chemical Classification :

  • Secondary metabolite of darifenacin.
  • Diphenylmethane derivative.
  • Benzofuran-containing anticholinergic analog.
Property Value Source
Molecular Weight 442.5 g/mol
SMILES NC(=O)C(C1CCN(CCc2ccc3OCC(O)c3c2)C1)(c4ccccc4)c5ccccc5
ChEMBL ID CHEMBL3526946

Historical Context and Discovery

3-Hydroxy Darifenacin was first identified during metabolic studies of darifenacin in the mid-1990s. Key milestones include:

  • 1996 : Patent filings by Pfizer/Novartis disclosed its structure as a major darifenacin metabolite.
  • 2003 : Population pharmacokinetic studies characterized its formation via CYP3A4/CYP2D6-mediated hydroxylation.
  • 2004 : Comparative potency studies established its reduced M3 receptor affinity relative to darifenacin.

Relationship to Parent Compound Darifenacin

Structural Modifications :

  • Darifenacin Core : Retains the diphenylacetamide-pyrrolidine framework.
  • Key Difference : Addition of a hydroxyl group at the C3 position of the dihydrobenzofuran ring (Figure 1).

Metabolic Link :

  • Primary metabolic pathway: Hepatic oxidation via CYP3A4 (70%) and CYP2D6 (30%).
  • Represents 15–25% of total darifenacin metabolites in humans.

Pharmacological Contrast :

Parameter Darifenacin 3-Hydroxy Darifenacin
M3 Receptor Selectivity 59-fold over M2 6-fold reduction vs. M1
Protein Binding 98% 87%
Relative Potency (in vivo) 100% 2.1% (corrected for protein binding)

Significance in Medicinal Chemistry Research

  • Metabolic Stability Studies :

    • Serves as a marker for darifenacin’s first-pass metabolism.
    • Guides CYP polymorphism considerations in drug design.
  • Structure-Activity Relationship (SAR) Insights :

    • Demonstrates how hydroxylation reduces M3 receptor selectivity.
    • Highlights the dihydrobenzofuran ring’s role in muscarinic binding.
  • Drug-Drug Interaction Models :

    • Used to predict CYP3A4/CYP2D6 inhibitor effects.
    • Validates darifenacin’s safety profile in poor CYP2D6 metabolizers.
  • Synthetic Chemistry :

    • Key reference standard for impurity profiling.
    • Enables stereoselective synthesis of darifenacin analogs.

Properties

IUPAC Name

2-[1-[2-(3-hydroxy-2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2O3/c29-27(32)28(21-7-3-1-4-8-21,22-9-5-2-6-10-22)23-14-16-30(18-23)15-13-20-11-12-26-24(17-20)25(31)19-33-26/h1-12,17,23,25,31H,13-16,18-19H2,(H2,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQEQBFMESJKUBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70857720
Record name 2-{1-[2-(3-Hydroxy-2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl}-2,2-diphenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1285875-62-8
Record name 2-{1-[2-(3-Hydroxy-2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl}-2,2-diphenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 2-[1-[2-(3-Hydroxy-2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide (CAS Number: 93175-12-3) is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C28H30N2O3C_{28}H_{30}N_{2}O_{3}, with a molecular weight of approximately 442.55 g/mol. The structure comprises a benzofuran moiety linked to a pyrrolidine ring, contributing to its unique biological properties.

Structural Features

FeatureDescription
Molecular FormulaC28H30N2O3C_{28}H_{30}N_{2}O_{3}
Molecular Weight442.55 g/mol
Chemical StructureContains benzofuran and pyrrolidine rings

Pharmacological Profile

Research indicates that this compound exhibits a range of biological activities, primarily focusing on its anti-inflammatory and neuroprotective effects. Notably, its structural similarity to known pharmacological agents suggests potential efficacy in various therapeutic areas.

Anti-inflammatory Effects

Studies have shown that compounds structurally related to This compound can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical in the inflammatory process. For instance, a related compound demonstrated significant inhibition of leukotriene synthesis with an IC50 value of 0.1 µM in human polymorphonuclear leukocytes (PMNs) and mouse macrophages .

The compound's biological activity is hypothesized to stem from its ability to modulate inflammatory mediators and pathways:

  • Inhibition of COX and LOX : Reduces the synthesis of pro-inflammatory prostaglandins and leukotrienes.
  • Antioxidant Properties : May scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress.

Study 1: In Vivo Efficacy

In an experimental model of inflammation induced by arachidonic acid, the application of the compound resulted in reduced edema formation in mouse ears. This suggests that it may effectively mitigate inflammatory responses in vivo .

Study 2: Neuroprotective Effects

A study evaluating the neuroprotective effects of similar compounds revealed that they could significantly reduce neuronal apoptosis in models of oxidative stress. The underlying mechanism involved the modulation of apoptotic pathways via mitochondrial stabilization .

Scientific Research Applications

Pharmacological Applications

The compound has been studied for its potential applications in several therapeutic areas:

Neurological Disorders

Research indicates that this compound may exhibit neuroprotective properties. Studies have shown that it can modulate neurotransmitter systems, potentially offering benefits in conditions such as Alzheimer’s disease and Parkinson’s disease. Its ability to cross the blood-brain barrier enhances its effectiveness as a neuroprotective agent.

Pain Management

The analgesic properties of the compound have been explored in preclinical models. It has shown promise in reducing pain responses through modulation of pain pathways, making it a candidate for further development as a pain management drug.

Antioxidant Activity

The compound possesses significant antioxidant properties, which can mitigate oxidative stress-related damage in cells. This suggests potential applications in treating diseases characterized by oxidative stress, including cardiovascular diseases and certain types of cancer.

Biochemical Mechanisms

The mechanisms through which this compound exerts its effects include:

  • Receptor Interaction : The compound interacts with various receptors in the central nervous system, influencing neuronal activity and synaptic plasticity.
  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory processes, contributing to its anti-inflammatory properties.

Case Studies

Several studies have documented the effects of this compound:

Case Study 1: Neuroprotection in Animal Models

A study conducted on rodent models of neurodegeneration demonstrated that administration of the compound resulted in improved cognitive function and reduced neuronal loss compared to control groups. The observed effects were attributed to its antioxidant capacity and modulation of neuroinflammatory pathways.

Case Study 2: Analgesic Effects

In a controlled study assessing pain response in mice subjected to inflammatory pain models, the compound significantly reduced pain behaviors. The results indicated that it could be a viable candidate for further development as an analgesic medication.

Research Findings Summary Table

Application AreaObserved EffectsReferences
Neurological DisordersNeuroprotection; cognitive improvement
Pain ManagementReduction in pain responses
Antioxidant ActivityMitigation of oxidative stress

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Darifenacin Hydrobromide

  • Structure : (S)-2-{1-[2-(2,3-Dihydrobenzofuran-5-yl)ethyl]-3-pyrrolidinyl}-2,2-diphenylacetamide hydrobromide.
  • Key Differences :
    • Substitution : Darifenacin lacks the 3-hydroxy group on the dihydrobenzofuran ring.
    • Salt Form : The hydrobromide salt enhances solubility (water solubility: ~1.2 mg/mL) compared to the free base of the target compound .
    • Pharmacology : Darifenacin exhibits high M3 receptor selectivity (Ki = 0.16 nM) and is clinically effective at 7.5–15 mg/day. The hydroxy group in the target compound may modulate receptor affinity or off-target effects .
Parameter Target Compound Darifenacin Hydrobromide
Molecular Weight 442.56 g/mol 507.46 g/mol (salt form)
Key Functional Group 3-Hydroxy-dihydrobenzofuran Dihydrobenzofuran
Solubility (Water) Lower (estimated) 1.2 mg/mL
Receptor Selectivity (M3) Not reported Ki = 0.16 nM

Darifenacin Impurities

Impurity-A
  • Structure : 2-{1-[2-(2,3-Dihydrobenzofuran-5-yl)-2-oxo-ethyl]pyrrolidin-3-yl}-2,2-diphenylacetamide.
  • Comparison: The keto group in Impurity-A replaces the ethyl linkage, reducing conformational flexibility and likely diminishing M3 affinity.
Darifenacin Dehydro Impurity
  • Structure : 2-[(3S)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylethanimidic acid hydrobromide.
  • The target compound’s hydroxy group may confer resistance to oxidation .

Enantiomeric Forms

  • (R)-Darifenacin: The R-isomer of darifenacin is a known impurity (USP reference standard). Enantiomeric differences critically affect receptor binding; the (S)-isomer (darifenacin) shows >100-fold higher M3 affinity than the (R)-isomer. The target compound’s stereochemistry (if S-configured) would be essential for activity .

Non-Benzofuran Analogs

Benzothiazole Derivatives
  • Example : N-(6-sulfamoylbenzothiazole-2-yl)-2,2-diphenylacetamide.
  • Comparison : Replacing benzofuran with benzothiazole eliminates dihydrobenzofuran’s oxygen heterocycle, reducing polarity. These analogs often exhibit distinct pharmacokinetic profiles, with lower M3 selectivity reported .
Difluorobenzo[d][1,3]dioxole Derivatives
  • Example : 2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)pyrrolidine hydrochloride.
  • Comparison : Fluorine substitution increases metabolic stability but reduces hydrogen-bonding capacity compared to the target compound’s hydroxy group .

Physicochemical and Pharmacokinetic Properties

Solubility and Bioavailability

  • The hydroxy group in the target compound may improve water solubility relative to darifenacin’s free base but could reduce membrane permeability. Salt formation (e.g., hydrobromide) is a common strategy to enhance bioavailability, as seen in darifenacin hydrobromide .

Metabolic Stability

  • Darifenacin undergoes CYP3A4/2D6-mediated metabolism. The hydroxy group in the target compound may introduce new metabolic sites (e.g., glucuronidation) or protect against oxidation, as seen in dehydro impurities .

Preparation Methods

Route A: Alkylation of Pyrrolidine Intermediate

Route A involves the alkylation of (3S)-3-(diphenylacetyl)pyrrolidine (Formula VIII) with 5-(2-bromoethyl)-2,3-dihydrobenzofuran in the presence of potassium carbonate. The free base (Formula X) is subsequently converted to the hydrobromide salt using HBr in ethanol. This method suffers from moderate yields (65–70%) due to competing elimination reactions during alkylation.

Route B: Acid-Catalyzed Nitrile Hydrolysis

In Route B, (3S)-3-(cyanodiphenylmethyl)-1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]pyrrolidine (Formula XI) undergoes hydrolysis with 95% sulfuric acid at 60°C for 24 hours. The crude product is neutralized with aqueous ammonia and recrystallized from isopropanol to achieve >98% purity. However, prolonged exposure to strong acids risks racemization at the stereogenic pyrrolidine carbon.

Route D: Hydrogenation of Benzofuran Precursor

Route D employs catalytic hydrogenation of (S)-2-{1-[2-(benzofuran-5-yl)ethyl]-3-pyrrolidinyl}-2,2-diphenylacetamide (Formula XII) using 10% Pd/C in acetic acid at 50 psi H₂. This step reduces the benzofuran ring to its 2,3-dihydro form, yielding Darifenacin free base with 85–90% efficiency.

Novel Industrial Process (WO2009125426A2)

The patented process optimizes stereochemical control and reduces step count through the following sequence:

Decarboxylation of (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic Acid

(2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid undergoes decarboxylation in anhydrous cyclohexanol at 145°C for 15 hours, yielding (3R)-pyrrolidin-3-ol (Formula XX) with 92% conversion.

Condensation with 2,3-Dihydro-5-(2-bromoethyl)benzofuran

(3R)-pyrrolidin-3-ol reacts with 2,3-dihydro-5-(2-bromoethyl)benzofuran in acetonitrile using K₂CO₃ and tetra-n-butylammonium bromide. Dropwise addition minimizes exothermicity, and refluxing for 6 hours affords (3R)-1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]pyrrolidin-3-ol (Formula XXV) in 78% yield.

Configuration Inversion via Mitsunobu Reaction

The Mitsunobu reaction with triphenylphosphine (20 g), diethyl azodicarboxylate (15 mL), and benzoic acid (9.3 g) in toluene at 0°C inverts the C3 configuration, producing (3S)-1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]pyrrolidin-3-ol (Formula XXVI) after LiOH-mediated ester hydrolysis.

Halogenation and Condensation with Diphenylacetonitrile

(3S)-3-Chloro-1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]pyrrolidine (Formula XXVII) is synthesized via SN2 reaction using thionyl chloride (1.2 eq) and catalytic DMF in CH₂Cl₂ at 40°C. Condensation with diphenylacetonitrile under phase-transfer conditions (KOH, n-butanol, tetra-n-butylammonium bromide) yields the nitrile intermediate, which is hydrolyzed to Darifenacin free base.

Hydrobromide Salt Formation

The free base is treated with 48% HBr in ethanol, followed by antisolvent crystallization with ethyl acetate, yielding Darifenacin hydrobromide with >99.5% HPLC purity and <0.5% (3R)-isomer.

Analytical Characterization

X-Ray Powder Diffraction (XRPD)

The crystalline form of Darifenacin hydrobromide exhibits characteristic XRPD peaks (Table 1):

2θ (°)Relative Intensity (%)
8.9100
12.445
15.732
17.828
20.156

Table 1: Key XRPD peaks for Darifenacin hydrobromide (Figure 1 in ref.).

High-Performance Liquid Chromatography (HPLC)

The final product demonstrates 99.5–99.8% purity by HPLC (C18 column, 0.1% H₃PO₄/acetonitrile gradient), with the (3R)-diastereomer undetectable at <0.1%.

Comparative Analysis of Synthetic Methods

ParameterRoute ARoute BNovel Process
Steps547
Overall Yield (%)586271
Purity (%)98.598.099.7
Isomer Content (%)1.20.8<0.5

Table 2: Performance metrics of Darifenacin hydrobromide synthesis routes.

The novel process achieves superior stereochemical fidelity through in-situ Mitsunobu inversion and SN2 halogenation, albeit with additional steps. Route B offers simplicity but risks acid-mediated racemization .

Q & A

Q. What are the established synthetic routes for synthesizing this compound, and how can reaction conditions be optimized for higher yields?

  • Methodology : The synthesis typically involves multi-step reactions, including alkylation of pyrrolidine derivatives, coupling with substituted benzofuran moieties, and amidation. For example, the hydrobromide salt of this compound (Darifenacin hydrobromide) is synthesized via selective alkylation of (S)-pyrrolidin-3-yl intermediates with 2-(2,3-dihydrobenzofuran-5-yl)ethyl groups, followed by amidation with diphenylacetyl chloride . Optimization strategies include:
  • Temperature control : Maintaining 0–5°C during amidation to minimize side reactions.
  • Catalyst selection : Using triethylamine or DMAP to enhance reaction efficiency.
  • Purification : Employing recrystallization from ethanol/water mixtures to achieve >99% purity .

Q. Which analytical techniques are recommended for verifying structural integrity and purity?

  • Methodology :
  • HPLC-MS : To confirm molecular weight and detect impurities (e.g., using C18 columns with acetonitrile/water gradients and 0.1% formic acid) .
  • NMR spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) to validate stereochemistry, particularly the (S)-configuration at the pyrrolidine ring .
  • X-ray crystallography : For absolute configuration determination, as demonstrated in related benzofuran-pyrrolidine analogs .

Advanced Research Questions

Q. How can contradictions in pharmacological data (e.g., receptor selectivity) across studies be resolved?

  • Methodology :
  • Dose-response reevaluation : Conduct in vitro assays (e.g., radioligand binding studies on muscarinic M3 receptors) under standardized conditions (pH 7.4, 37°C) to reconcile potency variations .
  • Meta-analysis : Aggregate data from peer-reviewed studies (excluding non-validated sources) and apply statistical models (e.g., random-effects meta-regression) to identify confounding variables like assay sensitivity .
  • Theoretical alignment : Link findings to established frameworks (e.g., ligand-receptor conformational dynamics) to contextualize discrepancies .

Q. What computational approaches are suitable for predicting binding affinity and metabolic stability?

  • Methodology :
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with muscarinic receptors, focusing on hydrophobic pockets accommodating diphenylacetamide groups .
  • DFT studies : Analyze electron density maps (B3LYP/6-31G* basis set) to predict regioselective hydroxylation in metabolic pathways .
  • MD simulations : Run 100-ns trajectories in explicit solvent to assess stability of the benzofuran-pyrrolidine scaffold under physiological conditions .

Q. How can stereochemical challenges during synthesis be systematically addressed?

  • Methodology :
  • Chiral chromatography : Utilize Chiralpak® IA columns with hexane/isopropanol eluents to separate enantiomers and confirm >99% ee .
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling steps to enforce (S)-configuration .
  • Circular dichroism (CD) : Validate stereochemical integrity by comparing experimental CD spectra with reference data .

Methodological Considerations Table

Research Aspect Recommended Techniques Key Parameters References
Synthesis OptimizationRecrystallization, temperature-controlled alkylationPurity (>99%), Yield (65–80%)
Structural ValidationX-ray crystallography, ¹H/¹³C NMRResolution <1.0 Å, δ 7.2–7.8 ppm (aromatic)
Pharmacological AnalysisRadioligand binding assays, meta-regressionIC₅₀ values, pKi standardization
Computational PredictionMolecular docking, DFT, MD simulationsBinding energy (ΔG ≤ -8 kcal/mol)

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[1-[2-(3-Hydroxy-2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide
Reactant of Route 2
Reactant of Route 2
2-[1-[2-(3-Hydroxy-2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide

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